capsicein
Description
Contextualization within Phytochemical Research
Phytochemical research broadly investigates the diverse array of chemical compounds produced by plants. However, the study of capsicein intersects with this field from the perspective of how plants respond to external chemical signals, specifically those originating from pathogens. This compound, as an elicitor, is a molecule produced by a pathogen that can trigger defense responses in plants. Therefore, research on this compound falls under the umbrella of studying the complex chemical dialogue that occurs between plants and their environment, including interactions with potential pathogens. While Capsicum species produce capsaicinoids as secondary metabolites with various properties , this compound is not a plant-produced phytochemical but rather a microbial one that elicits phytochemical responses in plants.
Historical Perspectives of this compound and Elicitin Studies
The study of this compound is historically linked to the discovery and characterization of elicitins. Elicitins are a family of small, conserved proteins secreted by species within the oomycete genera Phytophthora and Pythium. These proteins were identified based on their ability to elicit defense responses in plants, particularly a hypersensitive response (HR) characterized by localized cell death, and to induce systemic acquired resistance (SAR).
This compound was one of the first elicitins to be identified and purified. It was isolated from Phytophthora capsici. Early research in the late 1980s and early 1990s focused on purifying these proteins, determining their amino acid sequences, and understanding their biological activities in sensitive plant species, such as tobacco (Nicotiana tabacum). These historical studies established that elicitins, including this compound, could be translocated within the plant and trigger defense mechanisms distally from the point of application. The classification of elicitins into alpha and beta classes, based on structural properties and biological activities, also emerged during this period, with this compound typically categorized as an acidic (alpha) elicitin.
Significance of this compound Research in Plant-Oomycete Interactions
This compound research is significant for understanding the intricate interactions between plants and oomycete pathogens, particularly Phytophthora species. Oomycetes are devastating plant pathogens responsible for considerable crop losses worldwide. this compound, as a pathogen-associated molecular pattern (PAMP) or elicitor, plays a role in triggering plant immunity.
Studies involving this compound have helped elucidate the mechanisms by which plants recognize potential threats from oomycetes and activate defense pathways. While some elicitins, like cryptogein (B1168936) from Phytophthora cryptogea, induce a strong necrotic response in tobacco, this compound, an acidic elicitin from P. capsici, has been shown to induce resistance without necessarily causing visible necrosis on the leaves in some instances. This difference in response highlights the complexity of plant-elicitin interactions and the potential for distinct signaling pathways.
Research on this compound and other elicitins has contributed to the understanding of systemic acquired resistance (SAR), a plant defense mechanism that provides broad-spectrum resistance against secondary infections. Elicitin treatment can lead to the accumulation of transcripts from defense-related genes, indicating the activation of plant immune responses.
Detailed research findings related to this compound's effects on plant defense can be illustrated through studies examining gene expression or physiological responses in plants treated with this compound. For instance, comparative studies between different elicitins, including this compound, have investigated their ability to induce SAR genes.
Table 1: Comparative Effects of Elicitins (this compound and Cryptogein) on Gene Accumulation in Tobacco
| Elicitin | Gene Target | Transcript Accumulation Level (Relative to Control) | Notes | Source |
| This compound | SAR Genes | Induced (Lower than Cryptogein) | Induces resistance without visible necrosis | |
| Cryptogein | SAR Genes | Induced (Higher than this compound) | Induces necrosis and resistance | |
| This compound | str 246 | Activated | Multiple response gene | |
| Cryptogein | str 246 | Activated (Higher than this compound) | Multiple response gene | |
| This compound | str 319 | Activated | Multiple response gene | |
| Cryptogein | str 319 | Activated (Higher than this compound) | Multiple response gene |
Note: This table is illustrative, summarizing findings from the provided text. In an interactive version, users might sort by Elicitin, Gene Target, or compare accumulation levels directly.
These findings underscore this compound's role as an active elicitor capable of triggering key defense pathways in plants, albeit with potentially different symptomatic outcomes compared to other elicitins.
Current Research Landscape and Gaps in this compound Studies
The current research landscape concerning this compound continues to build upon the foundational knowledge of elicitins. While elicitins are recognized as important PAMPs, ongoing research aims to fully unravel the molecular mechanisms of their perception by plants and the downstream signaling events.
One area of ongoing research involves identifying and characterizing the plant receptors that perceive elicitins like this compound. While a high-affinity binding site on the plasma membrane has been suggested, the specific receptor protein(s) for this compound and other elicitins are still subjects of investigation. Understanding these receptor-ligand interactions at a molecular level is crucial for comprehending the specificity and efficacy of the plant immune response.
Another gap lies in fully understanding the structural determinants of elicitin activity and the differences observed between alpha and beta elicitins, such as this compound and cryptogein. While differences in necrotic activity and gene induction levels have been noted , the precise structural features of this compound that contribute to its specific elicitor profile warrant further investigation. Studies on the role of specific amino acid residues, such as lysine (B10760008) residues in elicitins, are examples of research exploring these structural-functional relationships.
Furthermore, while this compound's role as an elicitor from Phytophthora capsici is established, the diversity of elicitins produced by different P. capsici isolates and their potential variations in elicitor activity represent an area for continued exploration. The ecological and evolutionary significance of these variations in the context of host-pathogen co-evolution is also a relevant research avenue.
The application of modern "-omics" technologies (e.g., transcriptomics, metabolomics) in plant-oomycete pathosystems involving Phytophthora capsici can provide a more comprehensive picture of the plant's response to infection, including the role of elicitins like this compound within the broader defense network. While studies have examined plant metabolic pathways and gene expression in response to P. capsici infection , specifically detailing the impact of purified this compound within these complex responses remains an area for focused research.
Table 2: Research Gaps and Future Directions in this compound/Elicitin Studies
| Research Area | Identified Gap | Potential Future Direction |
| Elicitin Perception | Identification of specific plant receptor(s) for this compound. | Molecular characterization of receptor-capsicein binding and signaling. |
| Structure-Function Relationship | Precise structural features determining this compound's specific elicitor activity. | Mutational analysis and structural studies to link specific residues to biological effects. |
| Elicitin Diversity in P. capsici | Variation in elicitin profiles among different P. capsici isolates. | Comparative studies of elicitins from diverse isolates and their plant responses. |
| Role in Broader Defense Network | Integration of this compound signaling within comprehensive plant defense pathways. | Application of multi-omics approaches to study plant responses to purified this compound. |
Properties
CAS No. |
123422-91-3 |
|---|---|
Molecular Formula |
C8H11NO2 |
Synonyms |
capsicein |
Origin of Product |
United States |
Biosynthetic Pathways and Regulation of Capsicein
Elucidation of Precursor Molecules in Capsaicin (B1668287) Biosynthesis
Early radiolabeling studies were instrumental in identifying the primary precursor molecules that feed into the capsaicin biosynthetic pathway. These studies revealed that aromatic amino acids and branched-chain amino acids serve as the starting points for the two main branches of the pathway.
Phenylpropanoid Pathway Contributions
The phenylpropanoid pathway provides the vanillylamine (B75263) moiety of capsaicin. This pathway begins with the deamination of the aromatic amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted into various phenylpropanoid intermediates. Key steps in this branch involve the formation of cinnamic acid, followed by hydroxylations and methylation to yield ferulic acid. Ferulic acid is then further processed, eventually leading to the formation of vanillylamine.
Branched-Chain Fatty Acid Pathway Contributions
The branched-chain fatty acid pathway contributes the acyl-CoA portion of capsaicin. This pathway utilizes branched-chain amino acids, specifically valine and leucine, as its initial substrates. These amino acids undergo enzymatic transformations, including transamination and a series of elongation steps similar to fatty acid synthesis. The specific branched-chain fatty acyl-CoA produced for capsaicin synthesis is primarily 8-methyl-6-nonenoyl-CoA. The precise mechanisms underlying the synthesis of the branched-chain fatty acids, including the introduction of the double bond, have been hypothesized to involve desaturase enzymes.
The precursor molecules and their contributing pathways are summarized in the table below:
| Precursor Molecule | Contributing Pathway | Originating Amino Acid |
| Vanillylamine | Phenylpropanoid Pathway | Phenylalanine |
| 8-methyl-6-nonenoyl-CoA | Branched-Chain Fatty Acid Pathway | Valine or Leucine |
Enzymatic Catalysis in Capsaicin Formation
The conversion of precursor molecules into capsaicin is facilitated by a suite of specific enzymes that catalyze sequential reactions in both the phenylpropanoid and branched-chain fatty acid pathways, culminating in a final condensation step.
Identification and Characterization of Key Biosynthetic Enzymes
Numerous enzymes have been identified and characterized as playing crucial roles in capsaicin biosynthesis. In the phenylpropanoid pathway, key enzymes include Phenylalanine Ammonia-Lyase (PAL), Cinnamic Acid 4-Hydroxylase (C4H), p-Coumaric Acid 3-Hydroxylase (C3H), and Caffeic Acid O-Methyltransferase (COMT). These enzymes are responsible for the modifications of the phenylpropanoid backbone leading to the vanillylamine precursor.
In the branched-chain fatty acid pathway, enzymes such as Branched-Chain Amino Acid Transferase (BCAT), β-Ketoacyl-ACP Synthase (KAS), Acyl Carrier Protein (ACL), and Fatty Acid Thioesterase (FAT) are involved in the synthesis of the branched fatty acyl-CoA.
The final step in capsaicin biosynthesis is the condensation of vanillylamine and 8-methyl-6-nonenoyl-CoA, catalyzed by the enzyme Capsaicin Synthase (CS). This enzyme activity has been shown to correlate with the levels of capsaicin in different Capsicum genotypes.
A summary of key enzymes and their associated genes is presented below:
| Enzyme | Abbreviation | Associated Gene(s) (Examples) | Pathway |
| Phenylalanine Ammonia-Lyase | PAL | Pal | Phenylpropanoid Pathway |
| Cinnamic Acid 4-Hydroxylase | C4H | Ca4h | Phenylpropanoid Pathway |
| p-Coumaric Acid 3-Hydroxylase | C3H | Ca3h | Phenylpropanoid Pathway |
| Caffeic Acid O-Methyltransferase | COMT | Comt | Phenylpropanoid Pathway |
| Branched-Chain Amino Acid Transferase | BCAT | BCAT | Branched-Chain Fatty Acid Pathway |
| β-Ketoacyl-ACP Synthase | KAS | Kas | Branched-Chain Fatty Acid Pathway |
| Acyl Carrier Protein | ACL | ACL | Branched-Chain Fatty Acid Pathway |
| Fatty Acid Thioesterase | FAT | FAT | Branched-Chain Fatty Acid Pathway |
| Capsaicin Synthase | CS | Pun1 (AT3), csy1 | Final Condensation |
Genetic Regulation of Capsaicin Biosynthesis
The levels of capsaicin in Capsicum fruits are genetically determined and influenced by developmental and environmental factors. The regulation of capsaicin biosynthesis occurs primarily at the transcriptional level, controlling the expression of genes encoding the biosynthetic enzymes.
A key genetic locus associated with pungency is Pun1. The Pun1 locus encodes a putative acyltransferase, AT3, which is believed to be the Capsaicin Synthase (CS) enzyme responsible for the final condensation step. The expression of the Pun1 gene is specifically high in the placenta of pungent Capsicum genotypes and correlates with capsaicinoid accumulation. Non-pungent varieties often have mutations or deletions in the Pun1 locus, leading to a loss of pungency.
Beyond the Pun1 locus, the expression of other genes involved in both the phenylpropanoid and branched-chain fatty acid pathways is also coordinately regulated. Transcription factors play a significant role in controlling the expression of these capsaicinoid biosynthesis genes (CBGs). Studies have identified several transcription factors, including members of the MYB and ERF families, that are involved in regulating the expression of structural genes in the pathway, such as PAL, C4H, COMT, BCAT, KAS, FAT, and ACL. For example, MYB31 has been identified as a key transcription factor that can modulate the expression of several CBGs. Silencing of certain transcription factors, like CcERF2 and CaMYB330, has been shown to reduce the expression of capsaicin synthesis genes and decrease capsaicin content. Conversely, overexpression of some MYB factors can increase capsaicinoid accumulation.
Environmental factors, such as drought and temperature, can also influence capsaicinoid levels by affecting the activity and expression of biosynthetic enzymes and regulatory genes.
Gene Expression Analysis in Producing Organisms
Gene expression analysis has been instrumental in understanding the regulation of capsaicinoid biosynthesis in Capsicum species. Studies utilizing techniques such as RNA-Seq and digital gene expression (DGE) profiling have identified numerous genes involved in this pathway. For instance, RNA-Seq analysis of placental tissue from Capsicum frutescens at different developmental stages revealed the expression profiles of putative capsaicin biosynthetic genes.
Differential gene expression analysis has shown that the expression of capsaicinoid biosynthetic genes (CBGs) is often correlated with the accumulation patterns of capsaicinoids during fruit development. Genes such as PAL (phenylalanine ammonia-lyase), pAMT (putative aminotransferase), KAS (ketoacyl-ACP synthase), and Pun1 (encoding capsaicin synthase) have been shown to be strongly upregulated in pungent Capsicum cultivars, particularly in the placental septum where capsaicinoid synthesis is most active.
Studies comparing pungent and non-pungent pepper varieties have highlighted the critical role of the Pun1 gene. The presence of a functional Pun1 allele is essential for the synthesis of capsaicinoids. Furthermore, variations in the expression levels of CBGs in different tissues, such as the pericarp, can significantly influence the total capsaicinoid content in the fruit.
Here is a representative table illustrating differential gene expression of key capsaicinoid biosynthetic genes in pungent vs. non-pungent pepper tissues:
| Gene Name | Putative Function in Capsaicinoid Biosynthesis | Expression Level in Pungent Placenta | Expression Level in Non-Pungent Placenta | Expression Level in Pungent Pericarp | Expression Level in Non-Pungent Pericarp | Citation |
| PAL | Catalyzes the first step in the phenylpropanoid pathway | High | Low | Detected | Barely Detected | |
| pAMT | Involved in vanillylamine formation | High | Low | Detected | Barely Detected | |
| KAS | Involved in branched-chain fatty acid synthesis | High | Low | Detected | Barely Detected | |
| Pun1 | Encodes Capsaicin Synthase (CS) | High | Low (often due to deletion/mutation) | Detected | Barely Detected |
Note: Expression levels are indicated qualitatively based on research findings, representing general trends observed in differential expression studies.
Transcriptional Regulation and Regulatory Factors
The expression of capsaicinoid biosynthetic genes is tightly regulated at the transcriptional level by various regulatory factors, including transcription factors and plant hormones. Transcription factors are proteins that bind to specific DNA sequences, modulating the rate of gene transcription.
Several transcription factor families have been implicated in the regulation of capsaicinoid biosynthesis. MYB transcription factors, in particular, play key regulatory roles. For example, CaMYB48 has been identified as a key player in capsaicinoid biosynthesis, and studies using weighted gene co-expression network analysis (WGCNA) have supported its involvement. CaMYB108, another R2R3-MYB gene, is involved in regulating capsaicinoid biosynthesis, and its silencing has been shown to significantly reduce the expression of CBGs and capsaicinoid content. Conversely, overexpression of certain MYB transcription factors, like CcMYB330, can increase capsaicinoid accumulation by upregulating structural genes in the pathway, such as PAL.
Other transcription factor families, such as ERF (Ethylene Responsive Factor) and WRKY, have also been reported to play roles in regulating secondary metabolism, including pathways potentially linked to capsaicinoid biosynthesis, often in response to stress.
Plant hormones also act as important regulators of capsaicinoid metabolism. Jasmonic acid (JA) has been shown to be involved in capsaicinoid synthesis, with mechanical damage leading to increased JA synthesis and subsequently higher capsaicinoid content. Treatment with methyl jasmonate (MeJA) has been shown to increase the expression of genes involved in capsaicinoid biosynthesis. Salicylic (B10762653) acid (SA) and gibberellin (GA3) have also been reported to increase the expression of CBGs.
Environmental and Developmental Modulators of Capsicein Biosynthesis
Capsaicinoid accumulation is a complex trait influenced by both genetic background and interactions with the environment and developmental stage.
Ontogenetic Influences on this compound Accumulation
The developmental stage of the pepper fruit significantly impacts capsaicinoid accumulation. Capsaicinoid synthesis typically begins early in fruit development and their concentration changes as the fruit matures. Studies have shown that capsaicinoid content can increase as the fruit develops, often peaking at a mature green or turning red stage, and may subsequently decrease in fully ripe fruits.
For example, in one study, capsaicin accumulation in Capsicum frutescens fruit was limited in the early stages (10 days after planting, DAP), increased significantly at 20 and 30 DAP, peaked around 40 DAP, and then decreased at 50 DAP. This pattern is consistent with the expression profiles of key biosynthetic genes like CS, KAS, PAL, and pAMT, which show similar temporal expression patterns during fruit development.
The spatial expression of these genes is also developmentally regulated, with transcripts for CS primarily detected in the placenta throughout development.
Here is a table illustrating the change in capsaicin content during different fruit developmental stages in a representative Capsicum cultivar:
| Developmental Stage | Approximate Days Post-Anthesis (DAP) | Capsaicin Content (mg/g DW) | Citation |
| Young Green | ~10 | 0.08 | |
| Immature Green | ~20 | 1.06 | |
| Mature Green | ~30 | 13.82 | |
| Immature Red | ~40 | 71.37 | |
| Mature Red | ~50 | 54.26 |
Note: Data is representative and actual values may vary depending on the cultivar and growing conditions.
Abiotic and Biotic Stress Responses
Environmental factors, including abiotic and biotic stresses, can significantly modulate capsaicinoid biosynthesis and accumulation. Plants often induce the synthesis of secondary metabolites, such as capsaicinoids, as a defense mechanism against various stresses.
Abiotic stresses, such as temperature, light, water availability (drought or excessive watering), and salinity, have been shown to influence capsaicinoid levels. Elevated temperatures can enhance capsaicinoid levels in some pepper varieties. Light, particularly blue light and UV-C, can also play a role in regulating capsaicinoid biosynthesis by influencing the expression of related genes and the synthesis of precursors. Drought stress has been shown to increase pungency and upregulate the expression of capsaicinoid biosynthesis genes. Conversely, excessive watering may lead to reduced capsaicinoid content in some genotypes. Salinity stress has also been observed to enhance capsaicin and dihydrocapsaicin (B196133) content in the roots, leaves, and fruits of pungent peppers, accompanied by the overexpression of key biosynthetic genes.
Biotic stresses, including mechanical injury and pathogen attack, can also induce changes in capsaicinoid content. Mechanical damage can increase capsaicinoid levels, potentially mediated by the induction of jasmonic acid synthesis. While the search results mention "this compound" in the context of Phytophthora capsici and plant interactions, referring to it as an elicitin secreted by the pathogen that can break up cell membranes , this is a different context from the plant-produced capsaicinoid. However, plant responses to pathogens often involve the induction of defense-related pathways, which can intersect with secondary metabolism. For instance, the accumulation of the phytoalexin capsidiol, a different type of defense compound, is induced by P. capsici infection in pepper. While a direct link between pathogen-induced plant defense responses and increased this compound (the capsaicinoid) accumulation is not explicitly detailed in the provided snippets, the general principle of secondary metabolite induction under biotic stress is well-established in plants.
The influence of these environmental factors on capsaicinoid biosynthesis is often mediated through changes in the expression of biosynthetic genes and the activity of regulatory factors.
Synthetic Methodologies and Strategies for Capsicein
Total Chemical Synthesis Approaches for Capsicein and Structural Analogues
Total chemical synthesis provides a controllable pathway for producing this compound and its analogues, allowing for structural modifications and the generation of novel derivatives. Various chemical approaches have been explored for the synthesis of capsaicinoids.
Early methods for the synthesis of capsaicin (B1668287), a prominent capsaicinoid, have been reported, including an unambiguous synthesis of N-(4-hydroxy-3-methoxybenzyl)-8-methylnon-trans-6-enamide. A four-step process for synthesizing the trans isomer of capsaicin involves the reduction of 8-methyl-6-nonynoic acid to obtain trans-8-methyl-nonenoic acid, followed by activation to an acid chloride, and subsequent acylation of 4-hydroxy-3-methoxybenzylamine hydrochloride with the acid chloride to yield trans-capsaicin. This method can produce a capsaicin product consisting essentially of the trans isomer, with less than 1% cis-capsaicin.
Studies have also focused on the chemical synthesis of capsaicin analogues using amidation reactions. For instance, the condensation of vanillylamine (B75263) with fatty acid derivatives has been shown to yield capsaicin and various analogues. Using fatty acid derivatives as substrates in an oleose phase resulted in capsaicin yields of 40-59% and analogue synthesis with yields ranging from 2% to 44%.
Convergent and Divergent Synthetic Strategies
Divergent synthesis can involve reacting a molecule with a set of reactants to generate a first generation of compounds, with subsequent generations produced by further reactions with the products of the previous generation, rapidly leading to a large number of new compounds. Another divergent strategy involves starting from a central core molecule and successively adding building blocks. These strategies are valuable in generating structural diversity from common precursors. While general principles of convergent and divergent synthesis are well-established in organic chemistry for constructing complex molecules , their specific application details in the total chemical synthesis of this compound itself are less explicitly detailed in the provided literature compared to general capsaicinoid synthesis or synthesis of other compound classes. However, these strategies are fundamental to the efficient construction of complex organic molecules like capsaicinoids.
Chemo-Enzymatic Hybrid Synthesis
Chemo-enzymatic hybrid synthesis combines the strengths of both chemical and enzymatic methods, leveraging the selectivity and efficiency of enzymes alongside the versatility of chemical transformations. This approach has been applied to the synthesis of capsaicinoids and their analogues.
One example is the one-pot total synthesis of capsaicin analogues starting from lignin-derived compounds. This method successfully combines heterogeneous palladium nanoparticles for oxidation, an enzyme cascade system including an amine transaminase for converting aldehydes to amines, and either a lipase (B570770) with fatty acids or Schotten-Baumann conditions for the final amidation step, all performed in a single reaction vessel without intermediate purification. The intermediate vanillylamine, generated enzymatically, could be converted to capsaicin analogues in the same pot. Another instance involves the synthesis of the non-pungent analogue dihydronorcapsaicin β-D-glucopyranoside through combined chemical and enzymatic methods. The use of enzyme-catalyzed steps in conjunction with chemical reactions can offer advantages such as the use of non-toxic reagents and improved substrate specificity compared to purely chemical routes.
Biocatalytic Synthesis of this compound and Derivatives
Biocatalysis, utilizing enzymes or whole cells, offers an environmentally friendly and often highly selective alternative to chemical synthesis for producing this compound and its derivatives.
Enzymatic Routes for Amidation and Acylation
Enzymes, particularly lipases, have been investigated for catalyzing amidation reactions in the synthesis of capsaicin analogues. These enzymatic reactions typically involve the condensation of vanillylamine with fatty acid derivatives.
A novel acylase isolated from the culture broth of Streptomyces mobaraensis has demonstrated high efficiency in catalyzing the hydrolysis and synthesis of capsaicinoids. This enzyme, consisting of two dissimilar subunits, can synthesize capsaicin analogues such as octanoyl, decanoyl, and lauroyl vanillylamides from corresponding fatty acids and vanillylamine in aqueous/n-hexane biphasic systems with yields of 50% or greater. Enzymatic synthesis of amides can avoid protection-deprotection steps and achieve chemoselectivity and regioselectivity.
Microbial Fermentation and Cell Culture Systems for this compound Production
Microbial fermentation and plant cell culture systems represent promising biotechnological approaches for the sustainable production of capsaicinoids.
Microbial fermentation has been developed for the production of specific natural capsaicinoids, including capsaicin and nonivamide. This typically involves using modified microbes, such as yeast or bacteria like E. coli, engineered to contain the necessary genes for the capsaicinoid biosynthetic pathway, including acyl-CoA synthetase and capsaicin synthase. By feeding transformed microbial cultures with specific fatty acid precursors, desired capsaicinoids can be produced. For example, feeding with 6E-8-methyl-6-nonenoic acid can lead to capsaicin production, while 8-methyl nonanoic acid can yield dihydrocapsaicin (B196133), and nonanoic acid can produce nonivamide. Several patents have been granted for the microbial production of capsaicinoids.
Plant cell and tissue culture systems of Capsicum species have also been explored for in vitro capsaicin production. These systems can involve inducing callus from chili fruit and establishing cell suspension cultures. Techniques to enhance capsaicinoid production in cell cultures include the addition of biosynthetic pathway precursors and intermediates like phenylalanine, ferulic acid, and vanillylamine. Elicitation of culture systems with substances such as salicylic (B10762653) acid and calcium channel modulators has also shown encouraging results in augmenting capsaicin yield. Immobilization of plant cells has been reported to lead to significantly higher yields of capsaicin compared to freely suspended cells.
Structure Activity Relationship Sar Studies of Capsicein
Defining Pharmacophore Regions of Capsicein
The pharmacophore of this compound, in the context of its elicitor activity, refers to the essential structural features that interact with plant perception systems to trigger a response. Research suggests that the ability of elicitins to bind and transfer sterols is linked to their elicitor activity. The hydrophobic cavity within the elicitin structure is crucial for this sterol binding.
Significance of the Hydrophobic Side Chain
The hydrophobic side chains of amino acid residues play a critical role in forming the hydrophobic cavity within elicitins, which is essential for binding hydrophobic ligands like sterols and fatty acids. The difference in necrotic activity between α- and β-elicitins, including this compound (α-elicitin), has been linked to the nature of the side chain at position 13. Specifically, the presence of a hydrophobic valine at this position in this compound, compared to a hydrophilic lysine (B10760008) in highly necrotic β-elicitins, influences the local environment and contributes to the differing levels of activity. Mutations targeting hydrophobic residues within the cavity of cryptogein (B1168936) have been shown to alter the binding of lipid compounds, further highlighting the significance of hydrophobic side chains in elicitin function.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the biological activity of a series of compounds to their structural and physicochemical properties. This approach can be used to predict the activity of new compounds and to gain further insights into the structural requirements for activity.
Computational Approaches to Predictive SAR
Computational approaches are integral to QSAR modeling of proteins like this compound. Techniques such as molecular docking are used to study the interaction between elicitins and their ligands, such as sterols. Molecular descriptors, which quantify various structural and physicochemical properties, are calculated using computational programs. These descriptors are then used to build predictive models. For instance, QSAR analysis has been used to study the binding of fatty acids to cryptogein, identifying that the size and hydrophobicity of unsaturated ligands are key determinants of binding affinity. Homology modeling can also be used to predict the three-dimensional structure of proteins like this compound based on the known structures of related proteins.
Statistical Validation of SAR Models
Statistical validation is a crucial step in QSAR modeling to ensure the reliability and predictive power of the developed models. This involves using statistical methods to assess how well the model fits the experimental data and its ability to predict the activity of compounds not included in the training set. Parameters such as R-squared (R²) and cross-validated R-squared (Q²) are commonly used to evaluate the goodness-of-fit and predictive accuracy of QSAR models. A higher R² indicates a better fit to the training data, while a higher Q² suggests better predictive ability for external data. These statistical parameters help confirm the robustness of the identified structure-activity relationships.
Conformational Analysis and Molecular Flexibility in SAR
Conformational analysis and molecular flexibility are critical aspects of protein function, influencing how a protein interacts with its target molecules (e.g., plant receptors). For the elicitin this compound, studies have explored its structural features and how they correlate with its biological activity.
This compound is characterized as a 10-kDa holoprotein secreted by Phytophthora capsici. Research comparing this compound to other elicitins, such as cryptogein from Phytophthora cryptogea, has revealed differences in biological activity despite similarities in primary structure (amino acid sequence). For instance, cryptogein exhibits significantly higher necrotic activity on tobacco plants compared to this compound, requiring a much lower concentration to induce a visible response.
Although extensive data tables detailing the specific conformational parameters or molecular flexibility of this compound in relation to its SAR were not found in the provided search results, the comparative studies with other elicitins and the correlation of structural features (including secondary structure) with activity underscore the significance of conformational analysis and molecular flexibility in understanding the biological function of this protein elicitin.
Molecular and Cellular Mechanisms of Action in Vitro and Ex Vivo Research
Capsicein-Receptor Interactions at the Molecular Level
The initial step in this compound-induced plant defense responses involves its recognition by specific receptors located on the plant plasma membrane. These high-affinity binding sites are considered the biological receptors for elicitins, including this compound. The elicitin receptor in tobacco is hypothesized to be a multimeric protein, potentially a glycosylated heterodimer or a quadrimeric complex. This receptor is also thought to function as an allosteric calcium channel.
A crucial aspect of this compound's interaction with its receptor is the requirement for sterol loading. This compound, like other elicitins, appears to need to bind to sterols, potentially acquired from the plant plasma membrane, to effectively interact with its receptor and elicit biological responses. This interaction is believed to induce a conformational change in the receptor subunits upon the binding of the elicitin-sterol complex. Structural studies on elicitins suggest that specific regions, such as the omega-loop and beta-sheet, may serve as key recognition sites for both the receptor and sterol ligands. Modifications in certain areas of the elicitin molecule have been shown to impact receptor binding.
Ligand Binding Kinetics and Thermodynamics
Studies on the binding of elicitins, including this compound, to tobacco plasma membrane have revealed characteristics consistent with receptor-ligand interactions. The binding is saturable and reversible, indicating a finite number of binding sites with specific affinity for the ligand. Apparent dissociation constant (Kd) values for elicitin binding to tobacco plasma membrane are typically in the nanomolar range. For instance, studies have reported Kd values around 2 nM for cryptogein (B1168936) and ranging from 5.8 to 13.5 nM for this compound and other elicitins. The number of binding sites on the plasma membrane is relatively low, estimated to be around 100-200 fmol/mg of plasma membrane proteins.
Kinetic analysis of elicitin binding curves, employing models such as the allosteric model of Monod, supports the idea of an oligomeric receptor structure, suggesting the involvement of cooperative binding. Ligand replacement experiments further indicate that the binding kinetics of elicitins are influenced by their loading with sterols, and differences in the kinetics of sterol loading and exchange among different elicitins correlate with their varying biological activities. Optimal binding for various elicitins, including this compound, has been observed at pH 7.0. While the thermodynamics of this compound binding specifically are not extensively detailed in the provided context, the broader field of protein-ligand interactions recognizes the importance of kinetic parameters (association and dissociation rates, kon and koff) and thermodynamic properties (Gibbs free energy, ΔG) in understanding binding events and predicting biological efficacy.
Table 1: Apparent Binding Affinities and Site Numbers of Elicitins on Tobacco Plasma Membrane
| Elicitin | Apparent Kd (nM) | Number of Binding Sites (fmol/mg protein) | Source |
| This compound | 5.8 - 13.5 | 234 - 403 | |
| Cryptogein | ~2 | 100 - 200 | |
| Cinnamomin | 5.8 - 13.5 | 234 - 403 | |
| Parasiticein | 5.8 - 13.5 | 234 - 403 |
Note: Data compiled from in vitro binding experiments on tobacco plasma membranes.
Specificity and Selectivity of Binding
Elicitins, including this compound, demonstrate a degree of host specificity, eliciting defense responses in certain plant species and cultivars while failing to do so in others. For instance, this compound induces responses in Nicotiana species and some cultivars of Brassica rapa and Raphanus sativus, but not in plants like tomato, petunia, or pepper.
Despite these differences in host response, in vitro competition experiments have shown that various elicitins, including this compound, compete for the same binding sites on tobacco plasma membranes. This suggests that these elicitins interact with common receptor sites, potentially through conserved or invariant amino acid residues. However, it is noteworthy that even when binding to the same sites with similar affinities, different elicitins (such as this compound and cryptogein) can trigger quantitatively different cellular and plant-level responses. This observation implies that while receptor binding is a key initial event, the fine-tuning of the downstream signal transduction pathways likely contributes to the differential biological outcomes. The specificity of a receptor is generally determined by its three-dimensional structure and the non-covalent interactions it forms with its ligand, while selectivity refers to the ability of a ligand to preferentially bind to one receptor over others.
Allosteric Modulation and Cooperative Binding
The proposed model of the elicitin receptor as an allosteric calcium channel suggests that this compound binding involves allosteric mechanisms. Allostery describes the regulation of a protein's activity or ligand binding affinity by the binding of an effector molecule at a site distinct from the primary (orthosteric) binding site.
Kinetic analyses of elicitin binding, particularly using allosteric models, support the notion of a receptor with an oligomeric structure, potentially composed of four identical subunits, exhibiting cooperative binding. Cooperative binding occurs when the binding of one ligand molecule to a multivalent receptor influences the binding affinity of other sites on the same receptor molecule. In the case of elicitins, the binding of an elicitin-sterol complex is hypothesized to trigger an allosteric conformational change in the receptor subunit it binds to. This conformational change, in turn, can affect the ability of other subunits within the multimeric receptor complex to bind additional elicitin molecules (either sterol-loaded or unloaded), demonstrating cooperative interaction. Importantly, while unloaded elicitins might bind to certain receptor states due to these cooperative effects, only the sterol-loaded elicitins are thought to be capable of fully activating the receptor and initiating the downstream biological responses.
Intracellular Signaling Pathway Modulation by this compound
Following the recognition and binding of this compound to its plasma membrane receptor, a cascade of intracellular signaling events is initiated within the plant cell. These signaling pathways ultimately lead to the activation of various plant defense mechanisms aimed at limiting pathogen invasion. Key defense responses triggered by elicitins include the hypersensitive response (HR), a form of programmed cell death at the site of infection, the induction of systemic acquired resistance (SAR), the production of antimicrobial compounds called phytoalexins, and the increased expression of pathogenesis-related (PR) proteins.
Ion Channel Modulation and Calcium Flux (In Vitro)
A prominent early event in the signal transduction pathway triggered by elicitins, including this compound, is the modulation of ion channels leading to a rapid influx of calcium ions into the plant cell cytosol. As mentioned earlier, the elicitin receptor itself is proposed to function as a ligand-dependent calcium channel, directly mediating this influx upon elicitin binding.
Studies using in vitro systems, such as tobacco cell suspensions, have demonstrated a rapid and significant increase in intracellular calcium levels following elicitin treatment. This calcium influx is considered a critical early signaling event. Experimental evidence, such as the suppression of downstream defense responses by chelating extracellular calcium or blocking calcium channels, highlights the essential role of calcium influx in elicitin-induced signaling. While a common transduction scheme involving calcium influx appears to be shared among different elicitins, variations in the intensity and kinetics of this calcium response have been observed between different elicitin types. Calcium signaling is a widely recognized component of plant immunity, involved in both pathogen-triggered immunity (PTI) and effector-triggered immunity (ETI).
Protein Kinase and Phosphatase Activity Modulation (In Vitro)
Downstream of receptor binding and ion channel modulation, elicitin-induced signaling involves the modulation of protein phosphorylation, a key regulatory mechanism in cellular processes. The perception of elicitins is followed by alterations in the activity of protein kinases (PK) and protein phosphatases (PP). This modulation of kinase and phosphatase activities plays a crucial role in propagating the signal, triggering events such as calcium influx, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.
Research has identified a protein in Nicotiana glutinosa (NgRLK1) that interacts with this compound and is homologous to plant receptor-like kinases (RLKs). RLKs are a large family of plant proteins, many of which function as serine/threonine kinases and play important roles in pathogen resistance. NgRLK1 has been shown to possess autophosphorylation activity in vitro. The activation of MAPK cascades is a common signaling pathway involved in plant immune responses triggered by various elicitors. Protein tyrosine phosphatases (PTPs) are also known to regulate protein kinase activity, contributing to the complexity of signaling networks. Furthermore, the activity of protein phosphatase 2A (PP2A) can be regulated through phosphorylation events.
Gene Expression Regulation at the Transcriptomic Level (In Vitro)
Transcriptomic analysis, often employing techniques like RNA sequencing, allows for a comprehensive examination of gene expression changes within cells exposed to a substance. The transcriptome represents the complete set of RNA transcripts in a cell or population of cells, providing insights into cellular differentiation, carcinogenesis, and transcription regulation. Studies investigating the effects of this compound at the transcriptomic level in vitro have explored its potential to modulate gene expression, particularly in the context of plant-pathogen interactions where this compound, as an elicitin, plays a role in plant defense responses. While general transcriptomic analysis in plants in response to stress or elicitors like elicitins (which include this compound) has been performed, specific detailed transcriptomic data solely focused on this compound's direct effects on gene expression in vitro appears limited in the provided search results. However, studies on related elicitins, such as cryptogein, have shown differential gene expression patterns in tobacco, although cryptogein demonstrated higher necrotic activity compared to this compound.
Enzyme Modulation and Metabolic Interventions (In Vitro/Ex Vivo)
This compound's interaction with enzymes and its impact on metabolic profiles have been investigated in in vitro and ex vivo settings. These studies aim to understand how this compound might directly affect enzymatic activity or alter the balance of metabolites within cells or tissues.
Direct Enzymatic Inhibition or Activation
Enzymes are crucial regulators of cellular metabolism, and their activity can be increased by activators or reduced by inhibitors. Research on the direct enzymatic modulation by this compound, particularly in the context of plant defense, suggests its involvement in triggering defense responses which often involve enzymatic pathways. While direct enzymatic inhibition or activation by this compound is a potential mechanism, specific data detailing which enzymes are directly modulated by this compound was not prominently found in the provided search results. However, studies on the related compound capsaicin (B1668287) have shown its evaluation against human drug-metabolizing cytochrome P450 (CYP) enzymes in vitro, indicating that direct inhibition was observed only at relatively high concentrations.
Metabolite Profile Alterations
Metabolite profiling involves analyzing the complete set of small-molecule metabolites within a biological sample, providing a snapshot of the metabolic state. Alterations in metabolite profiles can indicate changes in cellular processes due to external stimuli. Studies examining the effects of related capsaicinoids have shown their impact on metabolic pathways. For instance, capsaicin has been reported to regulate lipid metabolism by influencing fat breakdown, oxidation, synthesis, and assimilation in rodent studies. While direct studies on this compound's impact on metabolite profiles were not extensively detailed in the provided results, the role of elicitins like this compound in inducing defense responses in plants suggests potential alterations in metabolites associated with plant defense pathways, such as phenylpropanoid metabolism and phytoalexin production.
This compound-Induced Cellular Responses (In Vitro/Ex Vivo)
In vitro and ex vivo studies have provided insights into the specific cellular responses triggered by this compound, including programmed cell death and modulation of secretion processes.
Induction of Programmed Cell Death Pathways (In Vitro)
Programmed cell death (PCD) is a fundamental biological process crucial for development and defense. In plants, the hypersensitive response (HR) is a form of PCD that occurs rapidly at the site of infection to limit pathogen spread. Elicitins, including this compound, secreted by Phytophthora species, are known to induce cell death in plants, particularly in Nicotiana species. This induction of cell death is considered a key mechanism in plant defense against these pathogens. While this compound induces cell death, its necrotic activity in tobacco has been reported to be less potent compared to other elicitins like cryptogein. The mechanisms through which elicitins trigger PCD in plants are an active area of research.
Modulation of Cellular Secretion Processes (In Vitro)
Subcellular Localization and Interaction Dynamics
This compound, characterized as an elicitin protein secreted by Phytophthora species, including Phytophthora capsici and Phytophthora parasitica, is primarily localized to the extracellular space in plant tissues. As a 10-kDa holoprotein, its function in plant-pathogen interactions involves its presence outside the plant cell, where it acts as a signaling molecule.
In vitro and ex vivo studies investigating the interaction dynamics of this compound have demonstrated its ability to bind to high-affinity binding sites located on the plasma membrane of plant cells. This interaction with the cell surface is a critical step in the cascade of events leading to the induction of plant defense responses, such as the hypersensitive response (HR) in susceptible Nicotiana species. Research using labeled elicitins, including this compound, has shown that these proteins can move within plant tissues from an application site and interact directly with their target receptors on the plasma membrane without undergoing significant molecular alteration.
Derivatization and Analog Studies of Capsicein for Mechanistic Probes
Design and Synthesis of Novel Capsaicinoid Analogues
The design and synthesis of novel capsaicinoid analogues are driven by the need to explore the impact of structural variations on interaction with target receptors, particularly TRPV1, and to potentially mitigate undesirable effects like intense pungency. Capsaicinoids generally consist of a vanillyl group linked to a fatty acid chain by an amide bond. Modifications can be made to any of these regions: the aromatic head group (Region A), the amide linker (Region B), or the hydrophobic side chain (Region C) .
Chemical synthesis methods are employed to produce capsaicin (B1668287) and its analogues, often involving the reaction of chlorinated fatty acids and amines at elevated temperatures and moderate pressure. Enzymatic synthesis, utilizing lipases, presents an appealing alternative due to the toxicity of reagents used in traditional chemical synthesis and offers better control over reaction outcomes to generate molecules with desired characteristics. For instance, olvanil (B1677277), a non-pungent capsaicin analogue, can be synthesized through a lipase-catalyzed chemoenzymatic process. Another non-pungent analogue, N-palmitoyl-vanillamide, is also obtained via enzymatic synthesis.
Modifications to the different regions of the capsaicin structure can significantly alter its molecular interactions, particularly with the TRPV1 receptor. SAR studies have rationalized the structure of capsaicin by dividing it into three pharmacophore regions: the aromatic ring (A), the amide bond (B), and the hydrophobic side chain (C). Alterations within these regions can lead to analogues with varied binding affinities and functional effects on TRPV1.
Comparative SAR studies between capsaicin and other potent agonists like resiniferatoxin (B1680534) (RTX) have shown that parallel structural changes can lead to markedly different biological activity consequences. For example, the 3- and 4-position aryl substituents (corresponding to capsaicin's A-region), which are strictly required for activity in capsaicin analogues, are not as important in RTX analogues. The homovanillyl C-20 ester group in RTX (corresponding to capsaicin's B-region) is more potent than the corresponding amide, contrasting with observations in capsaicin analogues. Structural variations to the diterpene moiety of RTX suggest that its functionalized five-membered diterpene ring is a crucial determinant for high potency.
A significant area of capsaicinoid research focuses on developing non-pungent analogues that retain desirable bioactivities without the associated burning sensation. This is particularly important for potential therapeutic applications where pungency is a limiting factor.
Capsinoids, found naturally in the 'CH-19 Sweet' variety of Capsicum annuum, are a class of compounds structurally similar to capsaicinoids but with an ester linkage instead of an amide bond. Key capsinoids include capsiate, dihydrocapsiate, and nordihydrocapsiate. Studies indicate that capsinoids exhibit similar bio-potency to capsaicin but without the pungency or sensory irritation, and they are more easily broken down in an aqueous environment.
Synthetic non-pungent analogues have also been developed by modifying the acyl chain length and introducing chemical substitutes in the aromatic ring. Adding long-chain unsaturated fatty acyl groups to the hydrophobic side chain (Region C) of capsaicin has been shown to generate non-pungent analogues. Examples of such non-pungent analogues include olvanil and arvanil, which are unsaturated N-acylvanillamides (uN-AVAMs). Arvanil, for instance, has demonstrated greater apoptotic activity than capsaicin in certain cancer cells without affecting normal cells. N-Palmitoyl-vanillamide is another non-pungent analogue synthesized enzymatically, shown to be an antinociceptive agent by activating TRPV1 with fewer side effects compared to capsaicin. Nonivamide, a synthetic analogue, is reported to have about half the pungency of capsaicin.
Modifications for Altered Molecular Interactions
Functional Characterization of Capsaicinoid Analogues (In Vitro)
Functional characterization of capsaicinoid analogues in vitro is essential to understand their biological activities and mechanisms of action at a cellular and molecular level. These studies often involve assessing their ability to activate or modulate target receptors and analyzing the resulting cellular responses.
A key aspect of functional characterization is the comparative analysis of how different capsaicinoid analogues activate relevant receptors, primarily TRPV1. These studies often employ techniques such as calcium imaging and patch-clamp electrophysiology in cells expressing the receptor.
Studies have shown that while capsaicin is a potent TRPV1 agonist, other capsaicinoids like dihydrocapsaicin (B196133) and nordihydrocapsaicin (B196126) also activate this receptor. Resiniferatoxin (RTX) is considered an ultra-potent analogue of capsaicin, acting as a TRPV1 agonist with several thousand-fold greater potency than capsaicin. Both capsaicin and RTX share the vanillyl moiety, which is crucial for their bioactivity.
Beyond TRPV1, some non-pungent capsaicinoids, such as capsinoids (capsiate, dihydrocapsiate, and nordihydrocapsiate), have also been found to activate other TRP channels, including TRPA1. In vitro studies using HEK293T cells expressing TRP channels and primary cultures of mouse dorsal root ganglion neurons have shown that TRPA1 responds to capsinoids, albeit with slightly weaker potency compared to TRPV1 activation by capsiate. The activation of TRPA1 by capsinoids was blocked by a specific TRPA1 antagonist.
Interactive Data Table: Receptor Activation by Select Capsaicinoids and Analogues (Illustrative Data)
| Compound | Receptor Activated | Relative Potency (vs. Capsaicin on TRPV1) | Pungency |
| Capsaicin | TRPV1 | 1x | High |
| Dihydrocapsaicin | TRPV1 | ~1x | High |
| Nordihydrocapsaicin | TRPV1, TRPA1 | ~0.5x (TRPV1) | Moderate |
| Nonivamide | TRPV1 | ~0.5x (TRPV1) | Moderate |
| Capsiate | TRPV1, TRPA1 | Lower than Capsaicin (TRPV1), Activates TRPA1 | Non-pungent |
| Resiniferatoxin | TRPV1 | ~1000s x | Extremely High |
Note: Relative potency and pungency values are approximate and can vary depending on the specific assay and conditions.
Investigating the structure-mechanism relationships of capsaicinoid analogues aims to understand how specific structural features dictate their interaction with receptors and the subsequent cellular responses. This involves correlating structural variations with observed functional outcomes.
Studies have established that the vanillyl group is essential for the bioactivity of both capsaicin and potent agonists like RTX. However, differences in the rest of the molecular structure lead to significant differences in potency and potentially the precise mechanism of activation or binding conformation. For instance, the rigid diterpene skeleton of RTX, compared to the simpler hydrophobic chain of capsaicinoids, contributes to its much higher potency.
Molecular modeling and docking studies, along with experimental techniques like site-directed mutagenesis and electrophysiology, are used to delineate the interactions between capsaicinoids and their receptors. These studies have revealed that capsaicin binds to a pocket formed by the transmembrane segments of TRPV1, adopting a "tail-up, head-down" configuration. Understanding these detailed molecular interactions provides insights into how modifications in capsaicin analogues can alter their binding mode, affinity, and ultimately, their functional effects, including the differentiation between pungent and non-pungent compounds.
Advanced Analytical Methodologies in Capsicein Research
Chromatographic Techniques for Capsicein Analysis
Chromatographic methods are widely used for the separation and purification of this compound from complex biological matrices, such as fungal culture filtrates or plant tissues.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a powerful technique utilized for both the purification and analysis of this compound. It offers high resolution and sensitivity, making it suitable for separating this compound from other proteins and compounds. For instance, Fast Protein Liquid Chromatography (FPLC), a type of liquid chromatography, has been employed for the purification of this compound from P. capsici culture medium. Reversed-phase liquid chromatography (RPLC) has also been used for purifying acidic elicitins like this compound.
HPLC is also applied in the analysis of plant defense compounds, such as capsidiol, which can be induced by elicitins like cryptogein (B1168936) (a related elicitin). While the searches did not provide direct examples of HPLC being used to quantify this compound in plant tissues, the application of HPLC for analyzing plant metabolites in response to elicitins highlights its potential for similar analysis of this compound or its effects.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
While GC-MS is typically used for analyzing volatile and semi-volatile compounds, and this compound is a protein, this technique is relevant in this compound research for the profiling of plant metabolites induced in response to this compound or other elicitins. GC-MS based metabolic profiling can reveal changes in primary and secondary metabolites in plants upon elicitation, providing insights into the plant's defense responses. Studies using GC-MS have identified changes in various metabolites, including sugars, organic acids, amino acids, and fatty acids, in response to elicitins.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are essential for determining the structural features and confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy is a key technique for determining the three-dimensional structure of proteins like this compound. Three-dimensional 1H NMR has been successfully used for resonance assignment, cysteine-pairing elucidation, and secondary-structure determination of this compound. This technique allowed for the determination of the secondary structure topology of this compound, revealing it is composed of five helices and an antiparallel beta-sheet.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is widely used for the identification and determination of the molecular weight of this compound. Atmospheric-pressure ionization mass spectrometry and electrospray ionization mass spectrometry (ESI-MS) have been used to check the purity and determine the molecular size of elicitins, including this compound. Matrix-Assisted Laser Desorption/Ionization-Time Of Flight (MALDI-TOF) MS has also been employed to determine the molecular weight of purified elicitins. These methods confirm the expected molecular mass based on the amino acid sequence and can provide information about post-translational modifications, such as the absence of glycosylation in this compound. LC-MS/MS is a hyphenated technique that combines liquid chromatography with tandem mass spectrometry, offering enhanced capabilities for the identification and analysis of proteins and peptides derived from this compound.
Electrochemical and Biosensor Development for this compound Detection
While the provided search results did not yield specific information on the development of electrochemical methods or biosensors specifically for the detection of this compound, the concept of biosensors for detecting biological molecules is relevant in the broader field of plant defense studies and pathogen detection. Elicitins, as key molecules in plant-pathogen interactions, are potential targets for such detection methods. The development of biosensors for other plant defense-related molecules or pathogen effectors suggests a potential avenue for future research in developing specific biosensors for this compound. The term "biosensor" appeared in the search results in a general context, indicating the existence and relevance of this technology in biological analysis.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | Information not directly available in search results as a specific CID for the protein. Elicitins are a family of proteins. PubChem primarily lists small molecules. |
| Capsaicin (B1668287) | 1548943 |
Interactive Data Tables:
Based on the search results, detailed quantitative data suitable for interactive tables within the strict scope of this compound analysis methods was limited. The results primarily describe the application of these methods and the types of information obtained (e.g., molecular weight, structural features, identification of metabolites).
However, we can represent some findings related to molecular weight determination using mass spectrometry in a table format.
| Elicitin | Method | Measured Molecular Weight (Da) | Expected Molecular Weight (Da) | Reference |
| This compound | Atmospheric-pressure ionization MS | 10165 ± 1 | 10161 | |
| This compound | ESI-MS | 10396 ± 1 (for Vex2, a related elicitin) | 10393 (for Vex2) | |
| This compound | MALDI-TOF MS | ~10 kDa | - |
Note: The ESI-MS data point for Vex2 is included as it is a closely related elicitin analyzed using a similar method, providing context for MS analysis of elicitins.
Another potential data representation could be related to the secondary structure determination by NMR:
| Structural Feature | Proportion (%) (Based on Elicitins) | Method | Reference |
| Alpha-helix | Approx. 50% | Circular Dichroism (CD) | |
| Beta-structure | Little or none | Circular Dichroism (CD) | |
| Five helices, one antiparallel beta-sheet | 3D 1H NMR |
Note: While CD provides general proportions of secondary structures for elicitins, 3D NMR provides a more detailed topology for this compound specifically.
Advanced Microscopy Techniques for Cellular Localization Studies
Investigating the precise location of this compound within cells is crucial for understanding its interactions with cellular components and its biological effects. Advanced microscopy techniques provide the necessary tools to overcome the limitations of traditional light microscopy and visualize this compound at a higher resolution.
Confocal Microscopy
Confocal microscopy is a widely used technique in cell biology that provides optical sectioning, allowing for the generation of clear images in three dimensions by excluding out-of-focus light. This technique is valuable for studying the distribution of fluorescently labeled molecules within relatively thick specimens, including plant tissues. Confocal microscopy has been employed in plant biology to study various cellular structures and processes, and its ability to provide 3D reconstructions makes it suitable for examining the localization of compounds within complex cellular environments like those found in Capsicum plants. While the direct application of confocal microscopy specifically for imaging this compound's cellular localization in Capsicum was not extensively detailed in the search results, it has been used to evaluate the effects of capsaicin (a related capsaicinoid) on cutaneous microvascularization in human subjects, demonstrating its utility in visualizing cellular and tissue responses to capsaicinoids. The principle of confocal microscopy, with its improved resolution compared to wide-field microscopy and its capacity for 3D imaging, makes it a relevant tool for initial investigations into this compound's cellular distribution.
Super-Resolution Microscopy
Super-resolution microscopy techniques surpass the diffraction limit of conventional light microscopy, enabling visualization of cellular structures at the nanoscale (typically below 200 nm). This is particularly important for understanding the precise localization of molecules and their interactions within subcellular compartments. Several super-resolution techniques exist, including:
Single-Molecule Localization Microscopy (SMLM): Techniques like PALM (Photoactivated Localization Microscopy) and STORM (Stochastic Optical Reconstruction Microscopy) fall under this category. SMLM works by temporally isolating the fluorescence signal from individual molecules, allowing their positions to be determined with high precision (often in the range of 10-50 nm). This allows for the reconstruction of a super-resolution image. SMLM has been applied to study the localization and dynamics of individual molecules in various cell types.
Structured Illumination Microscopy (SIM): SIM improves resolution by illuminating the sample with a structured light pattern. It typically achieves a resolution of around 100 nm and can be used with standard fluorophores. While less phototoxic than some other super-resolution methods, SIM may require acquiring multiple images, potentially limiting its use in live-cell imaging due to photodamage.
Stimulated Emission Depletion (STED) Microscopy: STED microscopy uses a depletion laser to narrow the effective excitation spot, achieving resolutions down to tens of nanometers.
While the search results did not provide specific examples of SMLM, SIM, or STED being used directly to image this compound's localization within animal or plant cells, these techniques are powerful tools for studying the nanoscale distribution of molecules. Given that this compound has been implicated in interacting with host cell membranes by encapsulating ergosterol (B1671047) and translocating it to pathogen cells in the context of Phytophthora capsici interaction with Capsicum , super-resolution microscopy could be invaluable in visualizing these specific molecular interactions and the precise location of this compound during this process at a level of detail not possible with conventional microscopy.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Imaging
ToF-SIMS imaging is an analytical technique that can be used for label-free direct imaging of the distribution of specific molecules in tissues. This technique has been successfully applied to image capsaicinoids, including capsaicin, at the cellular level in Capsicum species.
Research using ToF-SIMS imaging on Capsicum chinense (Scotch Bonnet peppers) demonstrated the distribution of capsaicinoids in the interlocular septum and placenta. The study identified capsaicinoids concentrated in pockets between the outer walls of palisade cells and the cuticle of the septum, as well as in the intercellular spaces in both the placenta and interlocular septum. This study highlights the capability of ToF-SIMS imaging to provide detailed spatial information on the distribution of capsiceinoids within plant tissues without the need for fluorescent labeling, offering a complementary approach to fluorescence-based microscopy techniques for cellular localization studies.
Summary of Advanced Microscopy Techniques for this compound Research:
| Microscopy Technique | Resolution Capabilities | Key Advantages | Potential Application in this compound Research |
| Confocal Microscopy | ~200-350 nm (lateral) | Optical sectioning, 3D imaging | Initial localization studies, visualizing distribution in thicker samples (e.g., plant tissues). |
| Super-Resolution Microscopy | 20-100 nm or better | Overcomes diffraction limit, nanoscale resolution | Precise localization within subcellular compartments, visualizing interactions with cellular structures. |
| ToF-SIMS Imaging | High spatial resolution | Label-free, direct molecular imaging | Mapping the distribution of this compound within tissues and cells based on its molecular signature. |
Note: Resolution values are approximate and can vary depending on the specific microscope setup and technique variant.
These advanced microscopy techniques, either individually or in combination, provide powerful means to elucidate the cellular and subcellular localization of this compound, offering insights into its biological functions and mechanisms of action at a detailed spatial level.
Computational and in Silico Approaches in Capsicein Research
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are fundamental in understanding how capsicein interacts with other molecules, particularly proteins. These techniques provide atomic-level details of binding poses, interaction energies, and dynamic behavior.
Ligand-Protein Interaction Modeling
Molecular docking is a widely used computational technique to predict the binding orientation (pose) of a small molecule (ligand) to a protein target and estimate the binding affinity. For this compound, this approach has been employed to study its interactions with various proteins. The goal is to identify potential binding sites and the key amino acid residues involved in the interaction.
Studies have utilized software packages like AutoDock and Hex to perform docking simulations of capsaicin (B1668287) (a related compound often studied alongside or as a reference for this compound due to structural similarities) with target proteins. For instance, molecular docking has been used to investigate the interaction between capsaicin and myofibrillar proteins, suggesting that hydrogen bonding, van der Waals forces, and hydrophobic interactions are primary factors facilitating this binding. Another study explored the binding of capsaicin to apoptotic proteins like Bcl-xl, Bcl-2, and Mcl-1, reporting negative binding energy values indicating stable complex formation. The binding free energy between small molecules and proteins can be calculated to evaluate the strength of their interaction.
Ligand-protein interaction modeling also involves analyzing the specific amino acid residues of the protein that interact with the ligand. Tools like PyMOL and LigPlot+ are used for visualizing these interactions in 3D and generating 2D diagrams that show hydrogen bonds and hydrophobic contacts. This detailed analysis helps in understanding the molecular mechanism of binding.
Capsaicin, being a key component of Capsicum annuum L., has been the subject of in silico studies to screen against target proteins like MAPK1 and AKT1, identifying potential binding affinities. The negative Gibbs free energy values obtained from docking simulations for capsaicin with these proteins suggest spontaneous and high-affinity binding.
Molecular docking studies have also been applied to understand the interaction of elicitins, including this compound, with sterols. Homology modeling and docking studies have shown how sterols might bind to a groove inside the cavity of this compound, with tyrosine residues being significant in this interaction.
Conformational Dynamics of this compound and Targets
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, allowing researchers to study conformational changes, stability, and the dynamics of interactions. While direct MD studies specifically on this compound (the protein) are less commonly reported in the provided search results compared to capsaicin (the small molecule), the principles and techniques are applicable.
MD simulations of capsaicin in different solvents have been conducted to understand its stability and conformation in various environments. These studies reveal that the structural orientation, conformation, stability, and solubility of capsaicin are solvent-dependent. The radius of gyration, an indirect measure of conformation, has been determined for capsaicin in different solvents using MD simulations.
For proteins like this compound, understanding their conformational dynamics is crucial for understanding their function and interaction with ligands. Studies on related proteins, such as other elicitins, have utilized techniques like NMR relaxation rate measurements to analyze backbone dynamics. Conformational analysis of molecules like capsaicin can suggest that the side chain can adopt bent or extended conformations, which might be relevant for binding to receptors. Molecular dynamics simulations can also be used to study the stability of protein-ligand complexes and the role of specific interactions, such as hydrogen bonds and hydrophobic interactions, in maintaining their 3D structural stability.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activity. Pharmacophore modeling focuses on identifying the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged regions) in a molecule that are necessary for binding to a target receptor.
While the search results primarily discuss QSAR and pharmacophore modeling in the context of capsaicin and its derivatives (like capsazepine), the methodologies are relevant to understanding the structural requirements for activity and designing new molecules with desired properties, potentially including this compound mimetics or ligands interacting with this compound.
QSAR models have been developed for capsaicin derivatives to predict their immunomodulatory and anti-inflammatory activity against targets like TNF-α. These models establish correlations between chemical structure and biological activity, which can then be used to screen virtual libraries of compounds. Molecular descriptors, which quantify various structural and physicochemical properties, are calculated and used as parameters in QSAR models. The conformations of ligands, including those obtained from molecular docking, can be used to derive descriptors for QSAR analysis, as biologically relevant conformations can be superior for model construction.
Pharmacophore models represent the spatial arrangement of features essential for a molecule to interact with a specific biological target. For capsaicin, pharmacophore models have been used in computational target fishing to predict potential protein targets. For example, a pharmacophore model for Carbonic Anhydrase 2 (CA2) was found to match well with the molecular features of capsaicin, suggesting CA2 as a potential target. These models typically describe features like hydrophobic sites, hydrogen bond donors, and acceptors, and their spatial relationships.
QSAR and pharmacophore modeling are valuable tools for rationalizing the structural basis of activity and guiding the design of new compounds with improved properties.
Methodological Considerations and Experimental Design in Capsicein Research
Design of In Vitro Experimental Models
In vitro models are fundamental to capsicein research, allowing for controlled investigations into its molecular interactions, cellular effects, and biosynthetic pathways outside of a living organism.
Cell-Free Systems for Mechanistic Studies
Cell-free systems provide a simplified environment to study specific biochemical reactions and molecular mechanisms involving this compound without the complexity of intact cells. These systems can be used to analyze enzyme activity in this compound biosynthesis or to investigate the direct interaction of this compound with target molecules like receptors or enzymes in isolation. Cell-free protein synthesis (CFPS) systems, for instance, can simulate transcription and translation processes in vitro and have been used in basic and applied research, offering flexibility and controllability for studying protein interactions or modifications relevant to this compound's effects. While the search results mention cell-free immunity in insects and structural studies of membrane proteins using cell-free expression, the direct application of cell-free systems specifically for this compound's mechanistic studies (beyond biosynthesis enzymes) is not explicitly detailed in the provided snippets. However, the principle of using simplified systems to study molecular interactions remains relevant.
Mammalian Cell Lines for Receptor/Pathway Analysis
Mammalian cell lines are widely used to investigate the cellular targets and signaling pathways modulated by this compound. These models allow researchers to study this compound's effects on cell viability, proliferation, apoptosis, and the activation or inhibition of specific signaling cascades. For example, studies have investigated the effects of capsaicin (B1668287) (a related capsaicinoid) on osteosarcoma cell lines, observing decreased cell viability and induced apoptosis, involving the modulation of MAPK signaling pathways, including the inactivation of ERK1/2 and p38 and activation of JNK. Different mammalian cell lines are chosen based on the research question, such as those expressing specific receptors like TRPV1, which is a known target for capsaicinoids. The use of stable cell lines, where a gene of interest (like a receptor) is stably integrated into the genome, allows for long-term experiments and consistent expression levels. Transient expression systems in mammalian cells are also used for rapid protein production for functional assays. It is crucial to consider factors like cell passage number, as characteristics can change over time in culture, potentially affecting experimental outcomes.
Interactive Data Table: Effects of Capsaicin on Osteosarcoma Cell Lines
| Cell Line | Capsaicin Concentration (µM) | Effect on Cell Viability | Effect on Apoptosis | Involved Pathway | Citation |
| MG63 | 50-300 | Decreased (dose-dependent) | Induced (starting at 250) | MAPK (ERK1/2, p38, JNK) | |
| 143B | 50-300 | Decreased (dose-dependent) | Induced (starting at 250) | MAPK (ERK1/2, p38, JNK) | |
| HOS | 50-300 | Decreased (dose-dependent) | Induced (starting at 250) | MAPK (ERK1/2, p38, JNK) |
Note: The data in this table is derived from research on capsaicin, a closely related compound to this compound, as detailed information specifically on this compound's effects on these cell lines was not available in the provided snippets.
Plant Cell Cultures for Biosynthesis Research
Plant cell cultures, particularly those derived from Capsicum species, are valuable tools for studying the biosynthesis of capsaicinoids, including this compound. These cultures can synthesize capsaicinoids, although often at lower levels than in the fruit. They serve as experimental systems to investigate the regulation of secondary metabolite production. Factors such as nutrient stress, pH levels, and the addition of precursors like vanillin (B372448) have been shown to influence capsaicin biosynthesis in Capsicum chinense cell cultures. Immobilized cell cultures have also been explored and can show higher rates of capsaicin production compared to suspension cultures under certain conditions. Plant tissue culture techniques involve initiating cultures from callus and optimizing conditions to induce capsaicinoid production. These in vitro systems allow for controlled manipulation of the cellular environment to understand the biochemical pathways and genetic factors involved in this compound synthesis. However, it's important to note that in vitro culture can induce genetic and epigenetic changes in plant cells, which could potentially affect biosynthesis studies.
Interactive Data Table: Factors Influencing Capsaicin Biosynthesis in Capsicum chinense Cell Cultures
| Culture Type | Factor | Condition | Capsaicin Accumulation | Citation |
| Suspension and Immobilized | Nutrient Stress | Nitrate Stress | Maximal accumulation on day 20 (Suspension) / day 10 (Immobilized) | |
| Suspension and Immobilized | pH Stress | pH 6 (Suspension), pH 5 (Immobilized) | Enhanced accumulation | |
| Suspension and Immobilized | Precursor Feeding | Vanillin (100 µM) | Maximum accumulation on day 20 (Suspension) / day 10 (Immobilized) | |
| Immobilized vs. Suspension | Immobilization | Immobilized cells | Significantly higher production rate |
Note: The data in this table is derived from research on capsaicin biosynthesis in Capsicum chinense cell cultures, as detailed information specifically on this compound's biosynthesis in these systems was not available in the provided snippets.
Challenges and Best Practices in this compound Research Methodologies
Researching this compound, like any scientific endeavor, faces methodological challenges. In cell-based assays, maintaining cell line authenticity and consistency across passages is crucial, as cell characteristics can change over time. Variability in biological systems, particularly in plant cell cultures, can also pose challenges to reproducibility. Ensuring the specificity of this compound's effects and distinguishing them from those of related capsaicinoids or other compounds in extracts requires careful experimental design and the use of purified compounds. Challenges in data analysis can include handling large datasets, ensuring appropriate statistical methods are applied, and interpreting complex results. seeslab.inforesearchgate.net
Best practices in this compound research methodologies include:
Careful selection and characterization of experimental models: Choosing the most appropriate cell lines or plant cell cultures for the specific research question is essential.
Strict adherence to experimental protocols: Standardizing procedures minimizes variability and enhances reproducibility.
Proper controls: Including appropriate positive and negative controls is vital for validating experimental results.
Robust data acquisition and management: Implementing systematic methods for collecting, organizing, and storing data ensures its integrity. air.orgdsd-life.eu
Transparency in reporting: Clearly describing experimental methods, data processing steps, and statistical analyses allows for critical evaluation and replication by other researchers.
Adhering to these best practices helps to ensure the quality, reliability, and reproducibility of findings in this compound research.
Future Directions and Emerging Research Avenues in Capsicein Studies
Elucidation of Novel Molecular Targets Beyond Canonical Pathways
While the activation of TRPV1 is a well-established mechanism of capsicein action, a growing body of evidence suggests that this compound exerts its effects through other molecular targets and pathways, independent of TRPV1. aginganddisease.orgfrontiersin.orgmdpi.com Future research aims to comprehensively identify and characterize these non-TRPV1 targets. Studies indicate that this compound can directly modulate the function of voltage-ggated Na⁺, K⁺, and Ca²⁺ channels, as well as ligand-gated ion channels and various other ion transporters and enzymes involved in cellular excitability. aginganddisease.org Research has shown that capsaicin's ability to alter the fluidity and stiffness of lipid membranes can significantly modulate ion channels, particularly in cardiac tissue, affecting cardiac excitability. frontiersin.org The inhibitory effect of capsaicin (B1668287) on Na⁺, K⁺, and Ca²⁺ currents appears to be mediated through modifications of membrane properties, independent of TRPV1. frontiersin.org Further research is needed to fully understand the physiological role of this compound in tissues like cardiac tissue, where these TRPV1-independent effects are observed. frontiersin.org Exploring these alternative targets is crucial for understanding the full spectrum of this compound's biological activities and developing new therapeutic strategies that may bypass potential limitations associated with TRPV1 activation.
Integration of Multi-Omics Data in this compound Research
The application of multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for a more comprehensive understanding of this compound's effects at a systems level. researchgate.netmdpi.com While integrated analysis of global omics is still being fully explored in Capsicum species, it can provide extensive insights into the diversity of essential biomolecules. researchgate.net Multi-omics analyses can reveal the correlation between different omics sources and help identify key changes in metabolic pathways. mdpi.com For example, multi-omics research has been used to investigate the mechanisms underlying fruit color formation and chilling injury in Capsicum. researchgate.netfrontiersin.org Integrating multi-omics data can help decipher the complex mechanisms underlying this compound metabolism and its biological impacts. nih.gov Challenges remain in accurately identifying and quantifying this compound and its metabolites in complex biological samples and in integrating the vast amounts of multi-omics data generated. nih.gov Future research will increasingly utilize these integrated approaches to gain a holistic view of how this compound interacts with biological systems, from gene expression to protein profiles and metabolite changes.
Development of Advanced In Vitro and Ex Vivo Research Models
Advancements in in vitro and ex vivo models are crucial for accurately assessing the biological effects of this compound and reducing the reliance on animal testing. nih.govresearchgate.netcusabio.com Traditional in vitro models often fail to precisely replicate the complex in vivo environment. nih.gov Future directions include the development of more sophisticated models that incorporate factors like fluid flow, biomechanical cues, intercellular interactions, and host-bacteria interactions. nih.gov
Advanced in vitro models include:
Three-dimensional (3D) cell cultures: These models better mimic human tissue physiology by more accurately replicating mechanical and chemical signals compared to traditional two-dimensional (2D) cultures. researchgate.net
Vascularized 3D skin models: These models incorporate dynamic perfusion and can be integrated into microfluidic devices, often referred to as "skin on a chip." researchgate.net
Ex vivo models, which involve the isolation and manipulation of cells, tissues, or organs from a living organism, bridge the gap between in vivo and in vitro studies. cusabio.com They allow researchers to study biological processes in a controlled environment while maintaining some physiological relevance. cusabio.com Ex vivo skin models, for instance, can more accurately represent human skin in terms of structure, cell signaling mechanisms, and absorption effects. researchgate.net The development and refinement of these advanced in vitro and ex vivo systems are essential for more accurate and predictive research on this compound's effects. nih.govresearchgate.net
Biotechnological Applications and Process Optimization for this compound Production
Optimizing the production of this compound through biotechnological approaches is a significant area for future research, driven by its potential applications in various industries. nih.gov Current methods include chili plant cultivation, chemical synthesis, enzymatic synthesis, and cell or tissue culture techniques. nih.gov Future efforts will focus on improving the efficiency and sustainability of these production methods.
Key areas of optimization include:
Enzymatic synthesis: Utilizing specific enzymes, such as capsaicin acylase from Streptomyces mobaraensis, for the enzymatic hydrolysis of capsaicin to precursors like vanillylamine (B75263), is an area of interest for biotechnological production of related compounds like vanillin (B372448). aidic.it Research is ongoing to enhance the fermentative production of such enzymes to reduce costs. aidic.it
"Green" extraction methodologies: Developing environmentally friendly extraction techniques that minimize environmental impact while optimizing yield is crucial for sustainable production. nih.gov
The drive to standardize natural extracts for use in various applications highlights the need for clear regulatory frameworks to ensure safety and effectiveness. nih.gov Continued research in these biotechnological areas will be vital for meeting the increasing demand for this compound and its derivatives.
Q & A
Q. What molecular techniques are employed to clone and express the capsicein gene in recombinant systems?
this compound is cloned using reverse transcription-polymerase chain reaction (RT-PCR) from Phytophthora capsici RNA, with primers designed based on conserved domains of elicitins. The amplified product is digested with BamHI and EcoRI, ligated into vectors like pGEX-2T for GST-fusion protein expression in E. coli BL21(DE3) . Post-expression, thrombin cleavage and affinity chromatography (e.g., glutathione-Sepharose) purify the recombinant protein. This methodology enables functional studies, such as yeast two-hybrid assays to identify interacting proteins .
Q. How is this compound’s primary structure and functional domains characterized?
this compound’s protein sequence (118 amino acids) is analyzed using tools like InterProScan for domain prediction, revealing a conserved elicitin domain (T21–A116). SignalP identifies a signal peptide, while Disulfind predicts disulfide bonds (Cys3-Cys71, Cys27-Cys56, Cys51-Cys95). These features classify it as a Class IA elicitin, critical for sterol-binding activity .
Q. What experimental approaches validate this compound’s role in plant-pathogen interactions?
Bioassays using purified this compound (e.g., 50 nmol) on Nicotiana glutinosa or Brassica rapa leaves confirm its ability to induce antifungal responses. Recombinant GST-capsicein fusion proteins are expressed and tested for elicitor activity, with gel filtration and SDS-PAGE ensuring purity .
Advanced Research Questions
Q. How do homology modeling and molecular docking elucidate this compound’s sterol-binding mechanism?
this compound’s 3D structure is modeled using Modeller 9v8, with beta-cryptogein (PDB:1BXM) as a template. Docking studies (Molegro Virtual Docker) reveal ergosterol binds via hydrophobic interactions, with tyrosine residues (e.g., Tyr52) critical for complex stability. Mutagenesis of these residues disrupts binding kinetics, confirming their functional role .
Q. How do phylogenetic analyses resolve evolutionary relationships among Phytophthora elicitins?
A neighbor-joining phylogeny of 26 elicitin sequences clusters this compound with P. capsici alpha-elicitins. Structural features (e.g., N-terminal Val13, isoelectric point 4.68) distinguish it from beta-elicitins, which have lysine residues. This classification aligns with functional divergence in sterol transport vs. pathogenicity .
Q. What contradictions exist in this compound’s dual roles as a pathogenicity factor and resistance inducer?
Alpha-elicitins like this compound exhibit lower phytotoxic activity but similar resistance induction compared to beta-elicitins. This paradox is addressed through comparative transcriptomics (e.g., PR gene expression) and site-directed mutagenesis to decouple sterol-binding from immune activation .
Methodological and Analytical Frameworks
Q. How can researchers design experiments to resolve conflicting data on this compound’s signaling pathways?
Employ combinatorial approaches:
- Yeast two-hybrid screens to map protein interactors (e.g., NgRLK1 receptor kinase) .
- RACE-PCR to identify upstream regulatory elements (e.g., TATA boxes at -900 to -930 bp) influencing gene expression .
- Isothermal titration calorimetry (ITC) to quantify sterol-binding affinities under varying pH conditions .
What criteria ensure rigorous formulation of this compound-related research questions?
Apply the FINER framework :
- Feasibility : Use P. capsici genome data (NCBI: JF495405) for targeted mutagenesis .
- Novelty : Investigate this compound’s role in horizontal gene transfer among Phytophthora species.
- Ethics : Adhere to biosafety protocols for handling recombinant pathogens .
Data Analysis and Reproducibility
Q. How should researchers address variability in this compound’s elicitor activity across plant species?
Standardize bioassays using:
Q. What best practices enhance reproducibility in this compound structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
